molecular formula C19H20N4O B2807940 4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine CAS No. 2415624-27-8

4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine

Cat. No.: B2807940
CAS No.: 2415624-27-8
M. Wt: 320.396
InChI Key: YICVSEPWDCSMAA-UHFFFAOYSA-N
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Description

4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine is a complex organic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse pharmacological properties and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine typically involves the formation of the imidazopyridazine core followed by the introduction of the benzyl and piperidine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the condensation of a suitable imidazole derivative with a pyridazine precursor can be carried out in the presence of a strong acid catalyst . The reaction conditions often include refluxing in an organic solvent such as ethanol or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine stands out due to its unique combination of the imidazopyridazine core with benzyl and piperidine groups. This structure imparts distinct pharmacological properties and enhances its potential for various applications. The compound’s ability to interact with multiple biological targets and its versatility in chemical reactions make it a valuable tool in scientific research .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-imidazo[1,2-b]pyridazin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(17-6-7-18-20-10-13-23(18)21-17)22-11-8-16(9-12-22)14-15-4-2-1-3-5-15/h1-7,10,13,16H,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICVSEPWDCSMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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